1,10-Diiododecane
Overview
Description
1,10-Diiododecane is an organic compound that belongs to the class of iodoalkanes . It is also known by its chemical formula C10H20I2 . This compound is primarily used in organic synthesis, especially in the production of fine chemicals and pharmaceuticals . It serves as an important building block in the synthesis of various organic compounds due to its unique chemical properties .
Synthesis Analysis
1,10-Diiododecane is used as an alkylating agent in the synthesis of symmetrical and unsymmetrical bis-cryptophanes . It is also used as a crosslinking reagent for tetrabutylammonium polygalacturonic acid . Additionally, it is used to produce decane at a temperature of 20°C .
Molecular Structure Analysis
The molecular formula of 1,10-Diiododecane is C10H20I2 . Its average mass is 394.075 Da and its monoisotopic mass is 393.965424 Da .
Physical And Chemical Properties Analysis
1,10-Diiododecane has a density of 1.7±0.1 g/cm3 . Its boiling point is 349.7±0.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 57.1±3.0 kJ/mol . The flash point is 146.7±14.5 °C . The index of refraction is 1.556 . The molar refractivity is 74.3±0.3 cm3 . It has 0 H bond acceptors, 0 H bond donors, and 9 freely rotating bonds .
Scientific Research Applications
Synthesis of Symmetrical and Unsymmetrical Bis-cryptophanes
- Application Summary: 1,10-Diiododecane is used as an alkylating agent in the synthesis of symmetrical and unsymmetrical bis-cryptophanes .
Crosslinking Reagent for Tetrabutylammonium Polygalacturonic Acid
- Application Summary: 1,10-Diiododecane is used as a crosslinking reagent for tetrabutylammonium polygalacturonic acid .
Production of Decane
Safety And Hazards
1,10-Diiododecane may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
The 1,10-Diiododecane market is experiencing steady growth, and this trend is expected to continue in the future . The market is driven by the increasing demand for fine chemicals and pharmaceuticals across the globe . As there is a growing focus on research and development activities in the pharmaceutical industry, the demand for 1,10-Diiododecane is likely to increase . Moreover, the compound finds application in pesticide production and has shown promising results in agrochemical research . This is further boosting the demand for 1,10-Diiododecane in the market . Additionally, the compound is used in the industrial sector for surface modification and polymer synthesis, which contributes to the overall market growth . The forecasted period expects a Compound Annual Growth Rate (CAGR) of % for the 1,10-Diiododecane market .
properties
IUPAC Name |
1,10-diiododecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20I2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJCTZAIDVFHCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCI)CCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066035 | |
Record name | Decane, 1,10-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Diiododecane | |
CAS RN |
16355-92-3 | |
Record name | 1,10-Diiododecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16355-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decane, 1,10-diiodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016355923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decane, 1,10-diiodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decane, 1,10-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,10-diiododecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.725 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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